
2-(4-Fluorophenyl)-3-phenylpropanoic acid
Overview
Description
“2-(4-Fluorophenyl)-3-phenylpropanoic acid” is likely a complex organic compound consisting of a propanoic acid group attached to a phenyl group and a 4-fluorophenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds often involve reactions such as the Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a propanoic acid group attached to a phenyl group and a 4-fluorophenyl group .Scientific Research Applications
Synthesis and Chirality
2-(4-Fluorophenyl)-3-phenylpropanoic acid and its derivatives have been explored for their synthetic and chiral properties. For instance, Drewes et al. (1992) used 2-Amino-1-(4-nitrophenyl)propan-1,3-diol for the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, establishing the absolute configuration of its derivatives through specific rotations and X-ray crystallography Drewes, S., Emslie, N., Field, J., Khan, A., & Ramesar, N. (1992). This work demonstrates the compound's relevance in stereochemical studies and its potential as a building block in organic synthesis.
Therapeutic Targets and Inhibitors
Some derivatives of this compound have been identified as potential therapeutic agents. For example, a study by Tang et al. (2014) evolved a 3-phenylpropanoic acid-based PTP1B inhibitor into an orally active lead compound for type 2 diabetes treatment, showing significant insulin-sensitizing and hypoglycemic effects in vivo Tang, Y.-b., Liu, J.-Z., Zhang, S.-E., Du, X., Nie, F., Tian, J., Ye, F., Huang, K., Hu, J., Li, Y., & Xiao, Z. (2014). This highlights its role in drug development, especially for metabolic disorders.
Chiral Separation Techniques
Wu et al. (2016) explored chiral supercritical fluid chromatography (SFC) for resolving racemic mixtures of 2,2-dimethyl-3-aryl-propanoic acids, including derivatives similar to this compound, without using acidic additives Wu, D.-R., Yip, S., Li, P., Sun, D., Kempson, J., & Mathur, A. (2016). This method could be particularly useful for the purification and analysis of such compounds, enhancing their application in pharmaceuticals.
GPR40 Agonists for Diabetes Treatment
Mikami et al. (2012) discovered phenylpropanoic acid derivatives containing polar functionalities as potent GPR40 agonists, aiming for type 2 diabetes treatment. Among these, a specific compound showed promising pharmacokinetic profiles and significant glucose-lowering effects in diabetic rats, highlighting the potential of this compound derivatives in therapeutic applications Mikami, S., Kitamura, S., Negoro, N., Sasaki, S., Suzuki, M., Tsujihata, Y., Miyazaki, T., Ito, R., Suzuki, N., Miyazaki, J., Santou, T., Kanzaki, N., Funami, M., Tanaka, T., Yasuma, T., & Momose, Y. (2012).
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLQCHFLZIMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(methylsulfamoyl)methyl]benzoate](/img/structure/B3080437.png)



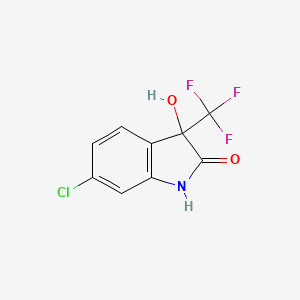
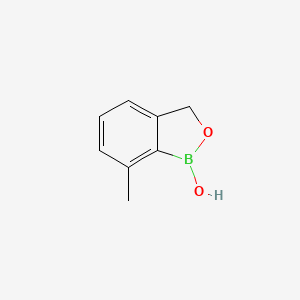
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B3080483.png)
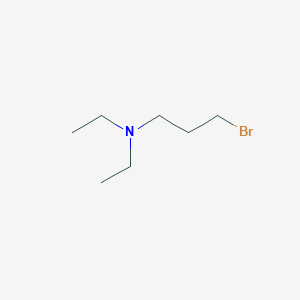

![1'-Benzylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3080504.png)
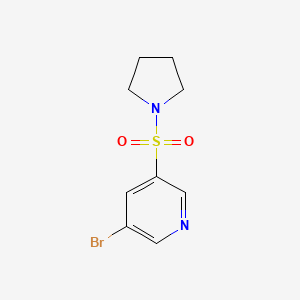
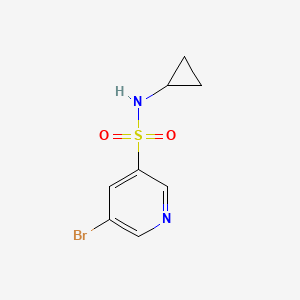
![[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine](/img/structure/B3080521.png)
